![molecular formula C29H30N4O3S B14021236 N-[(9R)-6'-Methoxycinchonan-9-yl]-8-quinolinesulfonamide](/img/structure/B14021236.png)
N-[(9R)-6'-Methoxycinchonan-9-yl]-8-quinolinesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(9R)-6’-Methoxycinchonan-9-yl]-8-quinolinesulfonamide is a complex organic compound with the molecular formula C29H30N4O3S This compound is known for its unique structural features, which include a quinoline ring and a cinchona alkaloid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(9R)-6’-Methoxycinchonan-9-yl]-8-quinolinesulfonamide typically involves multiple steps, starting with the preparation of the quinoline and cinchona alkaloid derivatives. The key steps include:
Formation of the Quinoline Derivative: This involves the reaction of appropriate starting materials under specific conditions to form the quinoline ring.
Preparation of the Cinchona Alkaloid Derivative: This step involves the modification of cinchona alkaloids to introduce the methoxy group at the 6’ position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(9R)-6’-Methoxycinchonan-9-yl]-8-quinolinesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce reduced quinoline derivatives .
Scientific Research Applications
N-[(9R)-6’-Methoxycinchonan-9-yl]-8-quinolinesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(9R)-6’-Methoxycinchonan-9-yl]-8-quinolinesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Quinine: A well-known cinchona alkaloid with antimalarial properties.
Cinchonidine: Another cinchona alkaloid used in asymmetric synthesis.
Hydroquinine: A derivative of quinine with similar applications.
Uniqueness
N-[(9R)-6’-Methoxycinchonan-9-yl]-8-quinolinesulfonamide is unique due to its specific structural features, which combine the properties of quinoline and cinchona alkaloid derivatives. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C29H30N4O3S |
|---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
N-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]quinoline-8-sulfonamide |
InChI |
InChI=1S/C29H30N4O3S/c1-3-19-18-33-15-12-21(19)16-26(33)29(23-11-14-30-25-10-9-22(36-2)17-24(23)25)32-37(34,35)27-8-4-6-20-7-5-13-31-28(20)27/h3-11,13-14,17,19,21,26,29,32H,1,12,15-16,18H2,2H3/t19-,21-,26-,29-/m0/s1 |
InChI Key |
LODNMXYMCYRCAS-VATHDALSSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)NS(=O)(=O)C5=CC=CC6=C5N=CC=C6 |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NS(=O)(=O)C5=CC=CC6=C5N=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


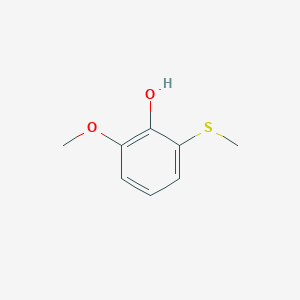
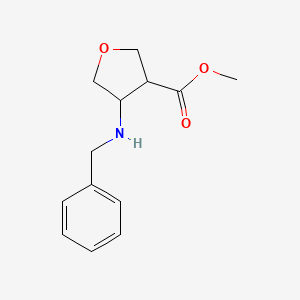
![[Bis(phenylmethyl)amino]propanedioic acid, hydrochloride](/img/structure/B14021176.png)

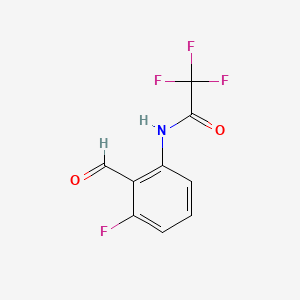
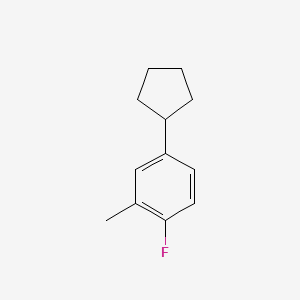
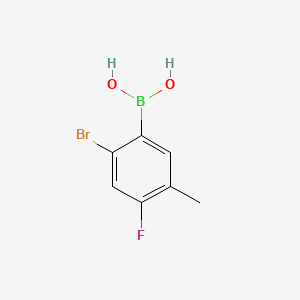
![6-chloro-2,2-dimethyl-7-nitro-4-((2-(trimethylsilyl)ethoxy)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14021199.png)
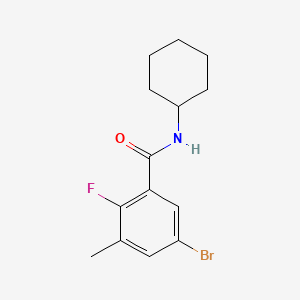
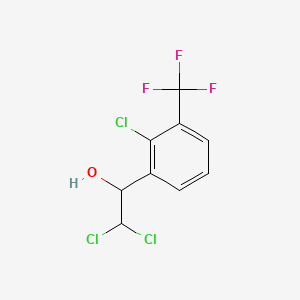
![7-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14021209.png)
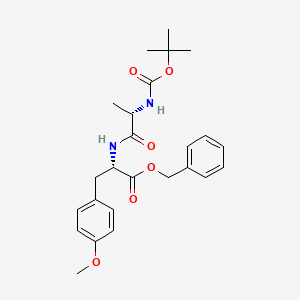
![BenZyl methyl[2-[5-[[(methylamino)sulphonyl]methyl]-1H-indol-3-yl]ethyl]carbamate](/img/structure/B14021220.png)

